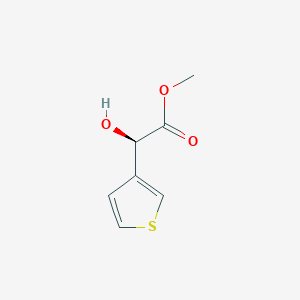
(R)-Methyl 2-hydroxy-2-thiophene-3-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-hydroxy-2-thiophene-3-ylacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a hydroxyl group and a methyl ester group attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate typically involves the following steps:
Starting Material: The synthesis begins with thiophene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl thiophene-3-carboxylate.
Hydroxylation: The methyl ester is then hydroxylated at the alpha position using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group, resulting in ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate.
Industrial Production Methods: In industrial settings, the production of ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction times. The use of biocatalysts for enantioselective synthesis is also explored to obtain the desired ®-enantiomer with high purity.
Types of Reactions:
Oxidation: The hydroxyl group in ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
®-Methyl 2-hydroxy-2-thiophene-3-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxyl and ester groups, making it less versatile in chemical reactions.
Methyl 2-hydroxy-2-furan-3-ylacetate: Similar structure but contains an oxygen atom in the ring instead of sulfur, leading to different chemical properties and reactivity.
Ethyl 2-hydroxy-2-thiophene-3-ylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.
Uniqueness: ®-Methyl 2-hydroxy-2-thiophene-3-ylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxyl group and the methyl ester group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6,8H,1H3/t6-/m1/s1 |
InChI Key |
NZCDRFOXNLBJNR-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CSC=C1)O |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


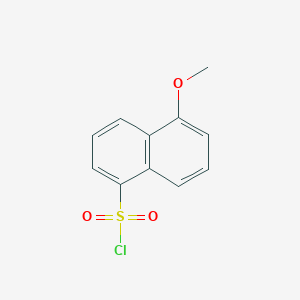
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B13450775.png)
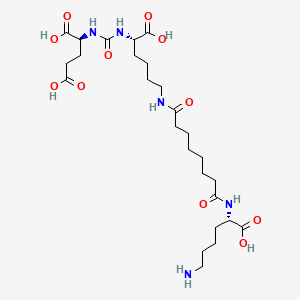
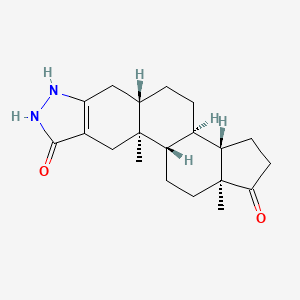
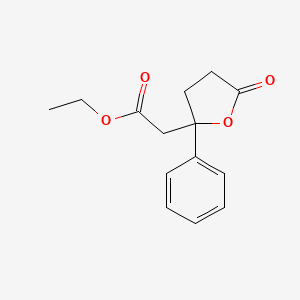
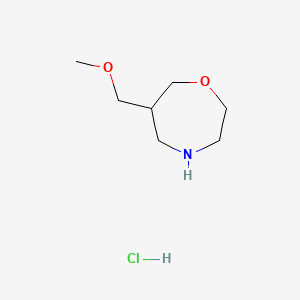
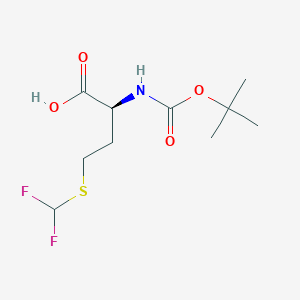
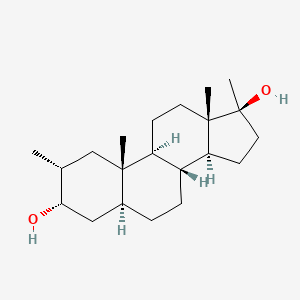
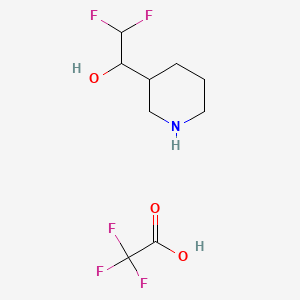
![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)

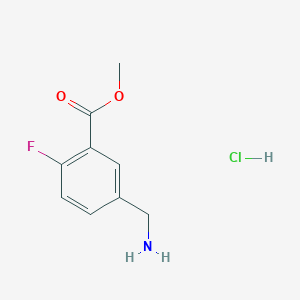
![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)
